molecular formula C20H15FN4O B2373746 5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326889-22-8

5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2373746
CAS No.: 1326889-22-8
M. Wt: 346.365
InChI Key: KERHYCSSTUMNAW-UHFFFAOYSA-N
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Description

5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazinones. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and substituted with ethenylbenzyl and fluorophenyl groups. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation . This method provides good yields and is advantageous due to its solvent-free nature and the use of microwave irradiation to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The ethenylbenzyl and fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity and mechanism of action.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-d][1,2,4]triazinones with different substituents, such as:

  • 5-(4-methylbenzyl)-2-(4-chlorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 5-(4-ethynylbenzyl)-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

The uniqueness of 5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The ethenylbenzyl and fluorophenyl groups may enhance its reactivity, stability, and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[(4-ethenylphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-2-14-3-5-15(6-4-14)12-24-20(26)19-11-18(23-25(19)13-22-24)16-7-9-17(21)10-8-16/h2-11,13H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERHYCSSTUMNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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